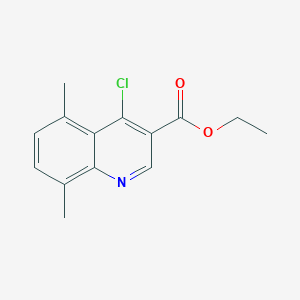

Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate

Beschreibung

Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate (CAS 338954-51-1) is a quinoline derivative with a molecular formula of C₁₄H₁₄ClNO₂ and a molecular weight of 263.72 g/mol . Key structural features include:

- A chloro substituent at position 2.

- Methyl groups at positions 5 and 8.

- An ethyl ester group at position 2.

Eigenschaften

IUPAC Name |

ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-4-18-14(17)10-7-16-13-9(3)6-5-8(2)11(13)12(10)15/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUFWMAIOJISRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363159 | |

| Record name | ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338954-51-1 | |

| Record name | ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Laboratory-Scale Synthesis

A common laboratory procedure involves:

- Reacting 4-chloro-5,8-dimethylquinoline-3-carboxylic acid with excess ethanol.

- Adding catalytic amounts of sulfuric acid or hydrochloric acid.

- Heating the reaction mixture under reflux (typically 80–100°C) for several hours to ensure complete esterification.

- Cooling the mixture and isolating the product by filtration or liquid-liquid extraction.

- Purifying the product by recrystallization from suitable solvents or silica gel chromatography.

Industrial-Scale Synthesis

Industrial production optimizes the process for yield and purity:

Continuous Flow Esterification:

Continuous flow reactors are employed to maintain consistent temperature and reaction times, improving conversion rates and scalability.Purification Techniques:

Crystallization and chromatographic purification are used to remove impurities and by-products. Distillation under reduced pressure may be applied to isolate the ester in pure form.Process Optimization:

Parameters such as catalyst concentration, reaction temperature, solvent choice, and residence time are optimized to maximize yield and minimize waste.

Comparative Analysis of Catalysts and Reaction Media

Though specific data on catalysts for this exact compound are limited, related quinoline ester syntheses provide insights:

| Catalyst | Reaction Time (min) | Yield (%) | Notes |

|---|---|---|---|

| Montmorillonite K-10 | 5 | 92 | High yield, heterogeneous catalyst |

| Montmorillonite KSF | 5 | 91 | Comparable performance |

| Silica Gel | 5 | 90 | Slightly lower yield |

| MgSO4 (anhydrous) | 5 | Data not available | Used as drying agent or catalyst in some quinoline syntheses |

Data adapted from similar quinoline ester syntheses under microwave irradiation, indicating potential catalysts for esterification or ring formation steps.

Summary Table of Preparation Methods

| Preparation Step | Description | Conditions/Notes |

|---|---|---|

| Starting Material Preparation | Synthesis of 4-chloro-5,8-dimethylquinoline | Cyclization of substituted anilines or aminoaryl ketones |

| Esterification | Reaction of quinoline-3-carboxylic acid with ethanol | Acid-catalyzed (H2SO4 or HCl), reflux 80–100°C, several hours |

| Purification | Crystallization, chromatography, distillation | Solvent choice depends on scale and purity requirements |

| Industrial Scale Optimization | Continuous flow reactors, process parameter tuning | Improves yield, reproducibility, and scalability |

| Alternative Catalysts | Montmorillonite clays, silica gel | Potential catalysts for ring formation or esterification |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction | Reduces reaction time, increases yield |

Research Findings and Notes

- The esterification reaction is typically complete under reflux within 4–8 hours, but microwave-assisted methods can reduce this to minutes with comparable or better yields.

- Acid catalysts such as sulfuric acid remain the most effective for esterification, but solid acid catalysts like Montmorillonite K-10 offer heterogeneous alternatives.

- Continuous flow reactors in industrial settings provide better control over reaction parameters, enhancing product consistency and safety.

- Purification by chromatography is often necessary to remove unreacted starting materials and side products, especially in laboratory-scale synthesis.

- The presence of chloro and methyl substituents on the quinoline ring influences reactivity and may require optimization of reaction conditions for maximal yield.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to yield different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution Products: Amino or thiol derivatives of the quinoline compound.

Oxidation Products: Quinoline N-oxides or other oxidized derivatives.

Reduction Products: Reduced quinoline derivatives with altered electronic properties.

Hydrolysis Products: 4-chloro-5,8-dimethylquinoline-3-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate has several notable applications:

Medicinal Chemistry

This compound serves as an intermediate in synthesizing pharmaceuticals aimed at treating bacterial and fungal infections. Its structural similarity to other biologically active quinoline derivatives enhances its utility in drug discovery and development.

Biological Studies

The compound is utilized for studying enzyme inhibition and receptor binding due to its ability to interact with various biological targets. Its potential to modulate enzyme activity can lead to significant insights into metabolic pathways and disease mechanisms.

Chemical Synthesis

As a building block in organic synthesis, this compound is used for creating more complex organic molecules. Its versatility makes it valuable in synthetic chemistry.

Industrial Applications

The compound is also applied in producing dyes, pigments, and agrochemicals, showcasing its importance beyond academic research.

Case Studies and Research Findings

Several studies highlight the biological activities of this compound:

Antibacterial Efficacy Study

A study evaluating the antibacterial properties against multi-drug resistant bacteria demonstrated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a therapeutic agent.

Anticancer Activity Assessment

In research focused on cancer cell lines, the compound was shown to induce apoptosis through mitochondrial pathways. Flow cytometry analysis indicated increased levels of reactive oxygen species (ROS) in treated cells, supporting its role in promoting cell death.

Enzyme Inhibition Studies

Research has confirmed that this compound inhibits specific enzymes linked to cancer progression and bacterial survival. Enzyme assays quantified this inhibition by measuring substrate conversion rates at varying concentrations of the compound.

Wirkmechanismus

The mechanism of action of Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets:

Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: The compound can bind to cellular receptors, modulating their activity and affecting cellular signaling pathways.

Pathways Involved: It may interfere with pathways related to DNA replication, protein synthesis, or metabolic processes, depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers and Methyl Substitution Variants

Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate (CAS 31602-09-2)

- Structural Difference : Methyl groups at positions 6 and 8 (vs. 5 and 8 in the target compound).

- Impact : Altered steric and electronic environments may affect solubility and reactivity. Molecular weight remains identical (263.72 g/mol ) .

- Applications : Used in medicinal chemistry for scaffold diversification.

Ethyl 4-chloro-7-methylquinoline-3-carboxylate (CAS 50593-19-6)

- Structural Difference : Single methyl group at position 7 (vs. dual methyl groups in the target compound).

- Impact: Reduced steric hindrance may enhance binding affinity in biological targets. No data on hazards or storage .

Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate (CAS 338954-49-7)

Functional Group Variants

Ethyl 4-chloro-8-nitroquinoline-3-carboxylate (CAS 131548-98-6)

- Structural Difference : Nitro group at position 8 (vs. methyl).

- Hazard data incomplete, but nitro groups often correlate with explosive or toxic properties .

Ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate (CAS 1020724-01-9)

- Structural Difference: Dimethylamino group at position 4 and fluorine atoms at 5 and 8 (vs. chloro and methyl groups).

- Applications include kinase inhibition studies .

Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate

Heterocyclic Analogues

Ethyl 4-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate (CAS 1211518-07-8)

- Structural Difference: Bicyclic naphthyridine core (vs. monocyclic quinoline).

Comparative Data Table

Biologische Aktivität

Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate (EDMQC) is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

EDMQC features a quinoline ring structure with specific substitutions:

- Chloro group at the 4-position

- Methyl groups at the 5 and 8 positions

- Ethyl ester at the carboxylic acid position

The molecular formula is C_12H_12ClN_2O_2, with a molecular weight of approximately 263.72 g/mol. The unique substitution pattern contributes to its distinct chemical properties and biological activities .

The biological activity of EDMQC is primarily attributed to its interaction with various molecular targets, including:

- Enzymes : EDMQC may inhibit enzymes involved in critical biochemical pathways, which can lead to antimicrobial or anticancer effects.

- Receptors : The compound may modulate receptor activity, influencing cellular responses and signaling pathways.

The specific mechanisms depend on the context of application, such as targeting bacterial cells or cancerous tissues .

Antimicrobial Activity

Research indicates that EDMQC exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic processes likely underpins its antimicrobial effects. Additionally, preliminary studies suggest potential antifungal activity against certain fungal pathogens .

Anticancer Potential

EDMQC has also been investigated for its anticancer properties. In vitro assays have shown that it can inhibit the proliferation of several cancer cell lines, including:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

The compound's anticancer mechanism may involve apoptosis induction and cell cycle arrest, although further research is needed to elucidate these pathways fully .

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of EDMQC, it is useful to compare it with other quinoline derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-methylquinoline-3-carboxylate | Quinoline structure with methyl group | Less complex than EDMQC |

| Methyl 5-chloroquinoline-3-carboxylate | Chlorine at different position | Different biological activity profile |

| Ethyl 6-methylquinoline-3-carboxylate | Variations in methyl substitution | Potentially different enzyme inhibition patterns |

These comparisons highlight how variations in chemical structure can lead to differing biological activities .

Case Studies and Research Findings

Several studies have documented the biological activities of EDMQC:

- Antibacterial Efficacy Study : A recent study evaluated the antibacterial effects of EDMQC against multi-drug resistant bacteria. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a therapeutic agent .

- Anticancer Activity Assessment : In another study focused on cancer cell lines, EDMQC was shown to induce apoptosis through mitochondrial pathways. Flow cytometry analysis revealed increased levels of reactive oxygen species (ROS) in treated cells, supporting its role in promoting cell death .

- Enzyme Inhibition Studies : Research has demonstrated that EDMQC can inhibit specific enzymes associated with cancer progression and bacterial survival. This inhibition was quantified using enzyme assays that measured substrate conversion rates in the presence of varying concentrations of EDMQC .

Q & A

Q. What are the molecular structure and key physical properties of Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate?

Answer: The compound has the molecular formula C₁₄H₁₄ClNO₂ (CAS: 338954-51-1) and a molecular weight of 263.72 g/mol . Key physical properties include:

- Density : 1.222 g/cm³

- Boiling point : 362.5°C at 760 mmHg

- Flash point : 173°C

- Vapor pressure : 1.92 × 10⁻⁵ mmHg at 25°C

Structural features include a quinoline backbone substituted with chlorine at position 4, methyl groups at positions 5 and 8, and an ethyl ester at position 3. The InChI key and SMILES notation are critical for computational modeling and database searches .

Q. What are the recommended methods for synthesizing this compound?

Answer: While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous quinoline derivatives (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) suggest a multi-step approach:

Cyclization : React substituted anilines with diethyl ethoxymethylenemalonate under thermal conditions to form the quinoline core.

Halogenation : Introduce chlorine via electrophilic substitution or catalytic methods.

Esterification : Protect carboxylic acid intermediates as ethyl esters using ethanol under acidic conditions .

Purification : Crystallize the product using solvents like diphenyl ether or methanol .

Q. How should researchers handle and store this compound safely in a laboratory setting?

Answer:

- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors. Avoid ignition sources due to its flash point (173°C) .

- Storage : Keep in a tightly sealed container under dry, ventilated conditions. Store away from oxidizing agents and heat .

- Spill Management : Neutralize with dry chemical absorbents (e.g., sand) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular geometry and confirm regiochemistry?

Answer:

- Data Collection : Use single-crystal X-ray diffraction (e.g., Bruker D8 VENTURE) to obtain intensity data.

- Structure Solution : Apply direct methods via SHELXS/SHELXD for phase determination .

- Refinement : Optimize atomic coordinates and thermal parameters using SHELXL , which supports twinned data and high-resolution refinement .

- Visualization : Generate ORTEP diagrams (e.g., ORTEP-3 ) to validate bond lengths, angles, and substituent positions . For example, related quinoline esters show C–Cl bond lengths of ~1.73 Å and C–O ester distances of ~1.21 Å .

Q. How do reaction conditions influence regioselectivity in ethylation/hydrolysis of quinoline derivatives?

Answer:

- Ethylation : Heating Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate in DMSO with tetrabutylammonium iodide (Bu₄NI) produces a mixture of O-ethylated and N-ethylated products. The ratio depends on solvent polarity and temperature, with DMSO favoring O-ethylation (kinetic control) .

- Hydrolysis : Alkaline hydrolysis (10% NaOH in methanol) selectively cleaves the ethyl ester to yield carboxylic acids. Reaction rates vary with steric hindrance; bulky substituents at positions 5 and 8 may slow hydrolysis .

Q. How can researchers address contradictions in crystallographic or spectroscopic data?

Answer:

- Data Validation : Cross-check X-ray results with computational models (e.g., DFT-optimized geometries) to resolve bond-length discrepancies.

- Twinned Crystals : Use SHELXL’s TWIN command to refine twin laws and improve R-factors .

- Spectroscopic Ambiguity : Combine ¹H/¹³C NMR with HSQC/HMBC to assign overlapping signals. For example, methyl protons at positions 5 and 8 may split into distinct quartets in deuterated DMSO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.